5-(1-{[(3,4-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylbutyl)pentanamide
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Overview
Description
Typically, compounds like this are part of the larger family of amides, which are common in pharmaceuticals and biologically active compounds . They often have interesting properties due to the presence of the amide functional group.
Synthesis Analysis
The synthesis of such compounds often involves the reaction of an amine with a carboxylic acid or its derivatives . The exact method would depend on the specific structures involved.Molecular Structure Analysis
The molecular structure of such compounds can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Amides can undergo a variety of reactions, including hydrolysis, reduction, and reactions with nitrous acid . The exact reactions would depend on the other functional groups present in the molecule.Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using a variety of techniques, including melting point determination, solubility testing, and pKa determination .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-[1-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(3-methylbutyl)pentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O4/c1-19(2)14-15-29-25(33)11-7-8-16-31-27(35)23-9-5-6-10-24(23)32(28(31)36)18-26(34)30-22-13-12-20(3)21(4)17-22/h5-6,9-10,12-13,17,19H,7-8,11,14-16,18H2,1-4H3,(H,29,33)(H,30,34) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBIIAHZEHCTISQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCCC(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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